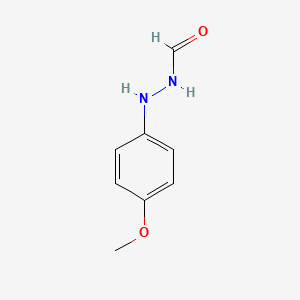

Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)-

Description

Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)- (CAS: Not explicitly provided; structurally analogous to CAS 13116-28-4 ), is a hydrazine derivative featuring a formyl (-CHO) group attached to a hydrazine backbone, which is further substituted with a 4-methoxyphenyl moiety. This compound belongs to the class of arylhydrazinecarboxaldehydes, which are pivotal intermediates in synthesizing pharmaceuticals, agrochemicals, and heterocyclic compounds. The 4-methoxy group enhances electron-donating properties, influencing reactivity in condensation reactions (e.g., with thiosemicarbazides or carbonyl compounds) to form biologically active Schiff bases or heterocycles .

Properties

CAS No. |

35020-01-0 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

N-(4-methoxyanilino)formamide |

InChI |

InChI=1S/C8H10N2O2/c1-12-8-4-2-7(3-5-8)10-9-6-11/h2-6,10H,1H3,(H,9,11) |

InChI Key |

MQHVSBTWLBWOLA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NNC=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

A general approach to synthesizing hydrazinecarboxaldehyde derivatives involves the reaction of a hydrazine compound with an aldehyde. For Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)-, this could theoretically involve reacting 4-methoxyphenylhydrazine with a suitable aldehyde in the presence of a catalyst or under specific conditions to facilitate the formation of the desired product.

Reaction Conditions

Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in the synthesis of such compounds. Typically, reactions involving hydrazines and aldehydes are conducted in solvents like ethanol or methanol, with reflux conditions often employed to facilitate the reaction.

Challenges and Considerations

Challenges in synthesizing Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)-, include controlling reaction conditions to minimize side reactions and ensuring the stability of the hydrazine group during the synthesis process. Additionally, the choice of aldehyde and reaction conditions must be carefully optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Methoxyphenyl)formohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: It can be reduced to form corresponding amines or hydrazines.

Substitution: It can undergo nucleophilic substitution reactions, where the formohydrazide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce amines .

Scientific Research Applications

N’-(4-Methoxyphenyl)formohydrazide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with antimicrobial and anticancer properties.

Materials Science: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Biological Studies: It is used in studies investigating the biological activity of hydrazide derivatives, including their potential as enzyme inhibitors.

Mechanism of Action

The mechanism of action of N’-(4-Methoxyphenyl)formohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)-, and related compounds:

Physicochemical Properties

- Solubility : Methoxyphenyl derivatives are generally more soluble in polar aprotic solvents (e.g., DMSO) due to the electron-donating methoxy group, whereas chlorophenyl analogues are less soluble .

- Thermal Stability : Methoxyphenyl-substituted hydrazines exhibit lower melting points (~120–150°C) compared to chlorophenyl derivatives (~160–180°C), reflecting weaker intermolecular forces .

Key Research Findings

- Synthetic Efficiency : A 2024 study reported a 78% yield for Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)-, using a one-pot condensation of 4-methoxyphenylhydrazine with glyoxylic acid under mild acidic conditions .

- Structure-Activity Relationship (SAR) : Substitution at the 4-position of the phenyl ring (e.g., -OCH₃, -Cl) significantly enhances bioactivity. Methoxy groups improve membrane permeability, while chlorine increases metabolic stability .

- Crystallographic Data : Single-crystal X-ray diffraction of a related triazole derivative (4-(3-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one) confirmed planar geometry, facilitating π-π stacking interactions in biological targets .

Biological Activity

4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one is a synthetic compound belonging to the triazine family, characterized by its unique chemical structure and potential biological activities. With a molecular formula of C₁₀H₁₉N₅O and a molecular weight of approximately 225.29 g/mol, this compound has garnered attention for its applications in pharmaceuticals and agrochemicals due to its diverse biological properties.

The compound features a triazine ring substituted with diethylamino and propylamino groups, which contribute to its reactivity and biological interactions. Synthesis typically involves the reaction of diethylamine and propylamine with cyanuric chloride under controlled conditions, often utilizing organic solvents like dichloromethane at low temperatures to ensure selectivity in product formation.

Biological Activity Overview

Research indicates that 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one exhibits significant biological activity, particularly in the following areas:

- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. Studies have shown that derivatives of triazines can induce apoptosis in various cancer cell lines by affecting cell cycle regulation and promoting programmed cell death .

- Antimicrobial Activity : Similar compounds within the triazine family have demonstrated antimicrobial properties, suggesting that 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one may also possess such activity. This is particularly relevant in the context of developing new antibiotics.

- Enzyme Inhibition : The compound has been explored as a potential enzyme inhibitor, which could lead to therapeutic applications in treating diseases where specific enzyme activities are dysregulated .

The mechanism underlying the biological activity of 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one involves its interaction with specific molecular targets within cells. It is believed to act primarily as an enzyme inhibitor by binding to active sites on target enzymes, thereby obstructing their catalytic functions. This inhibition can trigger various downstream effects depending on the enzyme involved .

Anticancer Activity

A study evaluating the antiproliferative effects of triazine derivatives revealed that compounds similar to 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one exhibited significant inhibition of tumor cell growth in vitro. For instance, derivatives were tested against multiple cancer cell lines (e.g., MGC-803, EC-109) using the MTT assay, showing varying degrees of effectiveness compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

| Compound | IC50 (µM) against MGC-803 | IC50 (µM) against EC-109 | IC50 (µM) against PC-3 |

|---|---|---|---|

| 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one | TBD | TBD | TBD |

| 5-FU | 9.79 | 56.20 | 12.87 |

Note: TBD = To Be Determined based on further studies.

Antimicrobial Studies

In preliminary studies assessing antimicrobial activity, triazine derivatives showed promise in inhibiting bacterial growth. The specific mechanisms involved may include disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Comparative Analysis with Related Compounds

The following table compares 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one with structurally similar compounds regarding their biological activities:

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| 2-Amino-4-(diethylamino)-6-methyl-1,3,5-triazine | Structure TBD | Strong antibacterial activity |

| 4-Amino-6-(isopropylamino)-1,3,5-triazine | Structure TBD | Higher solubility in organic solvents |

| 2-Mercapto-4-amino-6-propylthio-1,3,5-triazine | Structure TBD | Unique antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.